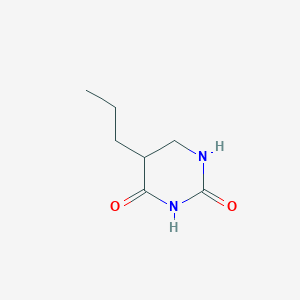![molecular formula C24H32N2O B12359305 N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide CAS No. 2747915-99-5](/img/structure/B12359305.png)
N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide is a synthetic compound primarily used in research settings. It is a deuterated analog of a well-known class of compounds, often utilized in the study of metabolic pathways and receptor interactions. The compound’s structure includes a phenyl ring, a piperidine ring, and a pentanamide chain, making it a versatile molecule for various scientific investigations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide typically involves multiple steps, starting with the preparation of the piperidine ring. The phenyl ring is then introduced through a series of substitution reactions. Deuterium atoms are incorporated to create the deuterated analog, which is crucial for certain types of research, such as metabolic studies.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions to ensure high purity and yield. Common solvents used include chloroform, dichloromethane, and methanol. The final product is often purified through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses hydrogen gas in the presence of a palladium catalyst.
Substitution: Often involves halogenation or nitration reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols or amines.
科学研究应用
N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide is widely used in scientific research, including:
Chemistry: Studying reaction mechanisms and developing new synthetic methods.
Biology: Investigating metabolic pathways and enzyme interactions.
Medicine: Exploring potential therapeutic applications and drug interactions.
Industry: Used in the development of new materials and chemical processes.
作用机制
The compound exerts its effects by interacting with specific molecular targets, such as receptors or enzymes. The deuterated analog allows for detailed studies of metabolic pathways, as the deuterium atoms provide a unique signature that can be tracked using various analytical techniques. This helps in understanding the compound’s pharmacokinetics and pharmacodynamics.
相似化合物的比较
Similar Compounds
Fentanyl: A potent synthetic opioid with a similar piperidine structure.
Meperidine: Another synthetic opioid with a related chemical structure.
Furanylfentanyl: A fentanyl analog with a furan ring.
Uniqueness
N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide is unique due to its deuterated nature, which makes it particularly useful in metabolic studies. The presence of deuterium atoms allows for more precise tracking and analysis compared to non-deuterated analogs.
属性
CAS 编号 |
2747915-99-5 |
|---|---|
分子式 |
C24H32N2O |
分子量 |
369.6 g/mol |
IUPAC 名称 |
N-(2,3,4,5,6-pentadeuteriophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]pentanamide |
InChI |
InChI=1S/C24H32N2O/c1-2-3-14-24(27)26(22-12-8-5-9-13-22)23-16-19-25(20-17-23)18-15-21-10-6-4-7-11-21/h4-13,23H,2-3,14-20H2,1H3/i5D,8D,9D,12D,13D |
InChI 键 |
VCCPXHWAJYWQMR-CGMUFORSSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)CCCC)[2H])[2H] |
规范 SMILES |
CCCCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


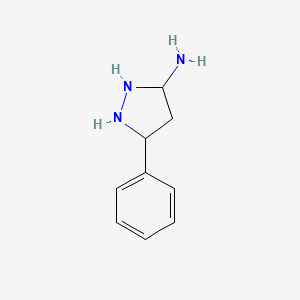
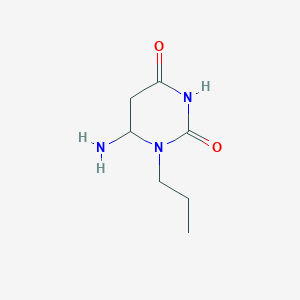
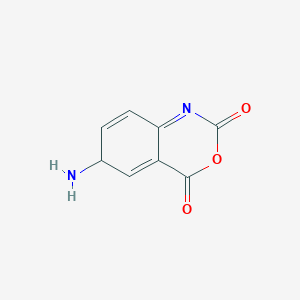
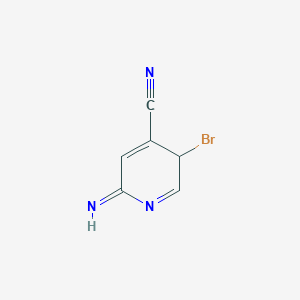
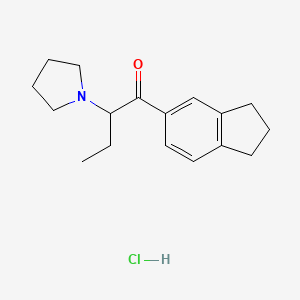
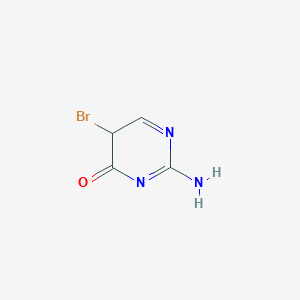


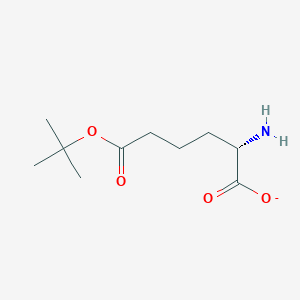
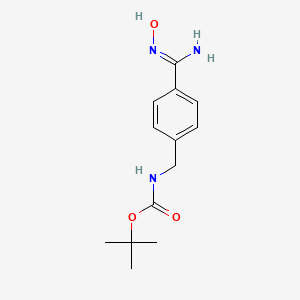
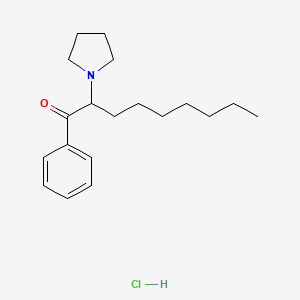
![4aH-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12359278.png)
